molecular formula C8H15ClO B048242 Octanoyl chloride CAS No. 111-64-8

Octanoyl chloride

Cat. No.: B048242
CAS No.: 111-64-8
M. Wt: 162.66 g/mol
InChI Key: REEZZSHJLXOIHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the octanoic acid is treated with thionyl chloride, producing this compound, sulfur dioxide, and hydrogen chloride as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with diphosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out at elevated temperatures, typically around 70°C, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water, room temperature.

    Esterification: Alcohols, typically under reflux conditions.

    Aminolysis: Amines, often at room temperature or slightly elevated temperatures.

Major Products Formed:

    Hydrolysis: Octanoic acid.

    Esterification: Octanoate esters.

    Aminolysis: Octanamide derivatives.

Comparison with Similar Compounds

Uniqueness: Octanoyl chloride is unique due to its optimal chain length, which provides a balance between reactivity and hydrophobicity. This makes it particularly useful in the synthesis of medium-chain esters and amides, which have applications in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

octanoyl chloride
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InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
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InChI Key

REEZZSHJLXOIHL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)Cl
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Molecular Formula

C8H15ClO
Record name CAPRYLYL CHLORIDE
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DSSTOX Substance ID

DTXSID9024724
Record name Caprylyl chloride
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Molecular Weight

162.66 g/mol
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Physical Description

Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992)
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Flash Point

177 °F (NTP, 1992), 177 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.973 at 46 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg]
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CAS No.

111-64-8
Record name CAPRYLYL CHLORIDE
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Record name Octanoyl chloride
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Record name OCTANOYL CHLORIDE
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Melting Point

-30.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

144.2 g of Octanoic Acid is charged at room temperature and heated to 40° C., then 154.64 g of Thionyl Chloride is added over a period of 1 hour and the reaction mixture is heated to reflux at 110° C. for 1½ hour to obtain crude Octanoyl Chloride.
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
154.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

86.6 g (0.6 mol) of octanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 600 g (6.07 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. After two hours, the level of residual acid is about 1 mol %, the level of residual anhydride is zero and the level of octanoyl chloride obtained is 99 mol %.
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octanoyl chloride?

A1: this compound has the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* Infrared Spectroscopy (IR): Reveals characteristic peaks for C=O stretching (around 1800 cm−1) and C-Cl stretching (around 700 cm−1) [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule. 1H and 13C NMR spectra can be used to confirm the structure and purity of this compound [, , , , ].

Q3: How does the choice of solvent affect reactions involving this compound?

A3: Solvent polarity significantly impacts reactions involving this compound. For instance, esterification of wood flour with this compound is more efficient in highly polar dimethylformamide (DMF) than in less polar solvents like chloroform or methyl tert-butyl ether (MTBE). This is because DMF penetrates the wood fiber more effectively, making more hydroxyl groups available for esterification [].

Q4: What is the impact of this compound treatment on the dimensional stability of wood?

A4: Octanoylation of wood, particularly rubberwood (Hevea brasiliensis), enhances its dimensional stability by reducing water absorption and improving photostability [].

Q5: Is this compound used as a catalyst?

A5: While this compound is primarily used as a reagent for chemical modifications, it's not typically employed as a catalyst. Its reactivity makes it more suitable for introducing specific functional groups into target molecules.

Q6: What are the common applications of this compound in material science?

A6: this compound finds applications in modifying various materials, including:* Wood Modification: Improves hydrophobicity, dimensional stability, and photostability [, ].* Polymer Composites: Used to modify fillers like wood flour to improve compatibility with hydrophobic polymer matrices, thereby enhancing the properties of composites [, ].* Cellulose Modification: Reacts with cellulose to form cellulose esters, which are used in films, aerogels, and other applications due to their unique properties like hydrophobicity and transparency [, ].

Q7: How is this compound used in the synthesis of surfactants?

A7: this compound serves as a key starting material for synthesizing various surfactants:* Gemini Anionic Surfactants: Synthesized through reactions involving this compound, exhibiting improved properties like reduced critical micelle concentration (CMC) and enhanced flotation capabilities [].* Acyl Glucosamine Surfactants: Prepared by reacting glucosamine hydrochloride with this compound, displaying good surface activity with low CMC values and minimum surface tensions [].

Q8: Are there applications of this compound in pharmaceutical research?

A8: Yes, this compound has been employed in the synthesis of:* Lipophilic Derivatives of Epigallocatechin Gallate (EGCG): Acylation of EGCG with this compound improves its lipophilicity and antioxidant properties, expanding its potential applications in drug delivery and biological systems [].* New 1-Octanoyl-3-Aryl Thiourea Derivatives: These compounds, synthesized using octanoyl isothiocyanate (derived from this compound), exhibit promising antifungal, antibacterial, antioxidant, and enzyme inhibitory activities [].

Q9: How does the length of the alkyl chain in fatty acid chlorides affect their reactivity with cellulose?

A9: Longer alkyl chains in fatty acid chlorides generally lead to lower reactivity with cellulose. This is attributed to steric hindrance and slower penetration of longer chains into the hydrophilic cellulose structure [, ].

Q10: What is the impact of the chain length of aliphatic acyl groups on the properties of EGCG derivatives?

A10: Increasing the chain length of the aliphatic acyl group in EGCG derivatives enhances their lipophilicity and influences their antioxidant properties, potentially affecting their bioavailability and bioactivity [].

Q11: How is the stability of lipases affected by modification with this compound?

A11: Chemical modification of lipases A and B from Candida rugosa with this compound improves their stability in the presence of denaturing agents like sodium dodecyl sulfate (SDS). This protective effect is attributed to the modification of amino groups on the enzyme surface [].

Q12: What analytical techniques are employed to characterize the products of this compound reactions?

A12: Various analytical techniques are used to characterize the products of this compound reactions, including:* Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as ester groups formed during esterification reactions [, , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the modified molecules, such as the degree of substitution in cellulose esters [, , , , , , , ].* Scanning Electron Microscopy (SEM): Used to examine the morphology and surface characteristics of modified materials, such as changes in wood fiber structure after esterification [, , , ].* Differential Scanning Calorimetry (DSC): Investigates the thermal properties of modified materials, including glass transition temperature (Tg) changes [].

Q13: What is known about the environmental impact of this compound and its derivatives?

A13: Limited information is available specifically on the environmental impact of this compound and its derivatives within the provided research papers. Assessing the environmental fate and effects of these compounds requires further investigation.

Q14: Are there alternative reagents to this compound for specific applications?

A14: Yes, alternatives to this compound exist depending on the specific application. For instance:* Other Fatty Acid Chlorides: Fatty acid chlorides with varying chain lengths can be used depending on the desired properties of the final product [, ].* Maleated Polypropylene (MAPP): Can be used as an alternative to this compound for improving the water resistance of wood flour/high-density polyethylene (HDPE) composites [].

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